molecular formula C20H17N3O4S B11606762 (7Z)-3-(1,3-benzodioxol-5-yl)-7-(3-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(1,3-benzodioxol-5-yl)-7-(3-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11606762
M. Wt: 395.4 g/mol
InChI Key: PHDVDFFHBDUVGP-LSCVHKIXSA-N
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Description

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a thiazolotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolotriazine core, followed by the introduction of the benzodioxole and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(3-METHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

(7Z)-3-(1,3-benzodioxol-5-yl)-7-[(3-methoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H17N3O4S/c1-25-15-4-2-3-13(7-15)8-18-19(24)23-11-22(10-21-20(23)28-18)14-5-6-16-17(9-14)27-12-26-16/h2-9H,10-12H2,1H3/b18-8-

InChI Key

PHDVDFFHBDUVGP-LSCVHKIXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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